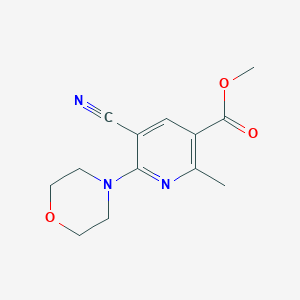

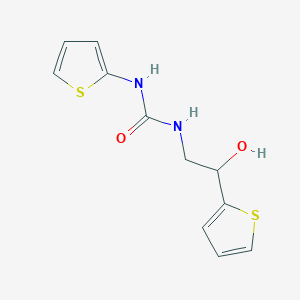

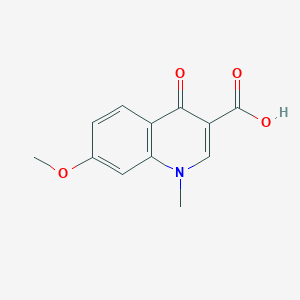

![molecular formula C13H19Cl2N3O B2895806 2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride CAS No. 2418679-53-3](/img/structure/B2895806.png)

2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” is a type of quinazolinone derivative . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Chemical Reactions Analysis

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .Aplicaciones Científicas De Investigación

Kinase Inhibition and Antitumor Activity

A notable application involves the use of quinazolinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit antitumor activity by inhibiting VEGF-stimulated autophosphorylation in cells, contributing to their potential as cancer therapeutic agents (Wissner et al., 2005).

Antiviral Applications

Research into the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation has highlighted their potential in antiviral applications. Some synthesized compounds showed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating a potential route for developing new antiviral agents (Luo et al., 2012).

Antimicrobial and Antitubercular Activities

Quinazolinone hybrids have been synthesized with promising antimicrobial activity against gram-positive and gram-negative bacteria. Some derivatives also exhibited potent antitubercular activity, suggesting their application in addressing bacterial infections and tuberculosis (Myangar & Raval, 2012).

Hirshfeld Surface Analysis

The crystal structures of certain quinazoline derivatives have been studied, providing insights into intermolecular interactions and molecular packing. This research aids in the understanding of the solid-state properties of these compounds, which is crucial for their development as pharmaceutical agents (Tojiboev et al., 2020).

H1-antihistaminic Agents

Quinazolin-4-ones have also been explored for their H1-antihistaminic activity, showing potential as therapeutic agents for allergies. This includes the development of novel compounds that significantly protect animals from histamine-induced bronchospasm (Alagarsamy et al., 2008).

Antioxidant Applications in Lubricating Grease

The antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases has been investigated, indicating their potential to enhance the durability and performance of lubricants (Hussein et al., 2016).

Mecanismo De Acción

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with various biological targets due to their distinct biopharmaceutical activities . These interactions result in a broad range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a wide range of biological pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological target and the context in which the compound is used .

Result of Action

Given the wide range of biological activities associated with quinazoline and quinazolinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

Direcciones Futuras

The future directions for “2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride” and similar compounds likely involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse set of biological activities of quinazolinones have encouraged many medicinal chemists to investigate these fused heterocycles as novel drug molecules .

Propiedades

IUPAC Name |

2-[(butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c1-3-9(2)14-8-12-15-11-7-5-4-6-10(11)13(17)16-12;;/h4-7,9,14H,3,8H2,1-2H3,(H,15,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGWUAKTGLSMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

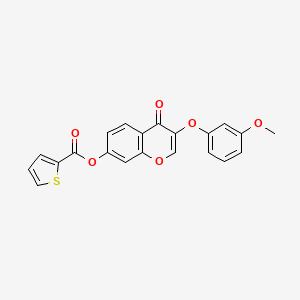

![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)

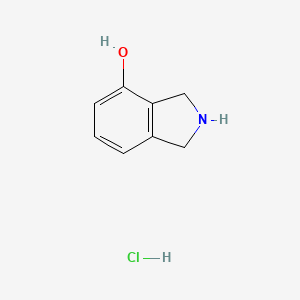

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

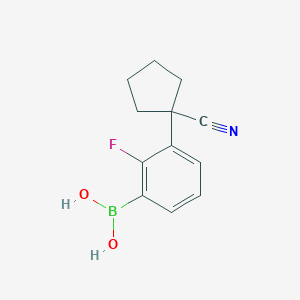

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)

![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)